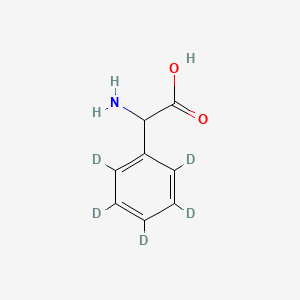
N-Methoxy Ropinirole Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methoxy Ropinirole Hydrochloride is a chemical compound with the molecular formula C17H27ClN2O2 : HCl and a molecular weight of 290.41 : 36.46 . It is a derivative of Ropinirole, a non-ergoline dopamine agonist used primarily in the treatment of Parkinson’s disease and Restless Legs Syndrome . The compound is known for its high specificity and full intrinsic activity at the D2 and D3 dopamine receptor subtypes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy Ropinirole Hydrochloride involves multiple steps, including the formation of the indolin-2-one core and subsequent functionalization. One common method involves the reaction of 4-(2-(dipropylamino)ethyl)-1-methoxyindolin-2-one with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve ambient temperature and the use of solvents like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors. The process includes the synthesis of the core structure followed by purification steps such as crystallization and recrystallization to ensure high purity. The final product is then dried and packaged under controlled conditions to prevent contamination .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methoxy Ropinirole Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Halogenation and alkylation reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and alkyl halides are employed under conditions like reflux or room temperature.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amines, and various substituted analogs of the original compound .
Applications De Recherche Scientifique
N-Methoxy Ropinirole Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities.
Biology: Studied for its effects on dopamine receptors and its potential neuroprotective properties.
Industry: Utilized in the development of extended-release formulations for better patient compliance.
Mécanisme D'action
The exact mechanism of action of N-Methoxy Ropinirole Hydrochloride is not fully understood. it is believed to exert its effects by selectively stimulating dopamine D2 and D3 receptors within the caudate-putamen system in the brain . This stimulation helps alleviate symptoms of Parkinson’s disease and Restless Legs Syndrome by enhancing dopaminergic neurotransmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ropinirole Hydrochloride: The parent compound, used widely in clinical settings for Parkinson’s disease.
N-Hydroxy Ropinirole: Another derivative with similar pharmacological properties.
Ropinirole N-Oxide: Known for its oxidized form and different pharmacokinetic profile.
Uniqueness
N-Methoxy Ropinirole Hydrochloride is unique due to its methoxy functional group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives . This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
1391051-91-4 |
|---|---|
Formule moléculaire |
C17H26N2O2 |
Poids moléculaire |
290.407 |
Nom IUPAC |
4-[2-(dipropylamino)ethyl]-1-methoxy-3H-indol-2-one |
InChI |
InChI=1S/C17H26N2O2/c1-4-10-18(11-5-2)12-9-14-7-6-8-16-15(14)13-17(20)19(16)21-3/h6-8H,4-5,9-13H2,1-3H3 |
Clé InChI |
WTABLSUINNQUAE-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCC1=C2CC(=O)N(C2=CC=C1)OC |
Synonymes |
4-[2-(Dipropylamino)ethyl]-N-methoxyindol-2-one Hydrochloride; 4-[2-(Dipropylamino)ethyl]-1,3-dihydro-1-methoxy-2H-indol-2-one Hydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol](/img/structure/B587009.png)
![4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine;hydrochloride](/img/structure/B587011.png)




